Cas no 2227740-01-2 (4-amino-5-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)pyrrolidin-2-one)

4-Amino-5-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 1-methyl-1H-pyrazol-5-yl group and an isopropyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both amino and carbonyl functionalities enables versatile derivatization, making it a valuable intermediate for synthesizing biologically active molecules. Its rigid pyrrolidinone scaffold may enhance binding affinity in target interactions, while the pyrazole ring contributes to metabolic stability. The compound's well-defined stereochemistry and synthetic accessibility further support its use in medicinal chemistry research, particularly in the development of kinase inhibitors or other small-molecule therapeutics.
4-amino-5-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)pyrrolidin-2-one structure
2227740-01-2 structure
Product Name:4-amino-5-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)pyrrolidin-2-one
CAS No:2227740-01-2
MF:C11H18N4O
MW:222.286821842194
CID:6389841
PubChem ID:165601025
Update Time:2025-10-25

4-amino-5-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-amino-5-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)pyrrolidin-2-one
    • 2227740-01-2
    • EN300-1635558
    • Inchi: 1S/C11H18N4O/c1-7(2)15-10(16)6-8(12)11(15)9-4-5-13-14(9)3/h4-5,7-8,11H,6,12H2,1-3H3/t8-,11-/m0/s1
    • InChI Key: PHGDSGXVMNDMKF-KWQFWETISA-N
    • SMILES: O=C1C[C@@H]([C@@H](C2=CC=NN2C)N1C(C)C)N

Computed Properties

  • Exact Mass: 222.14806121g/mol
  • Monoisotopic Mass: 222.14806121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 64.2Ų

4-amino-5-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)pyrrolidin-2-one Pricemore >>

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Additional information on 4-amino-5-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)pyrrolidin-2-one

4-amino-5-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)pyrrolidin-2-one (CAS No. 2227740-01-2): A Comprehensive Overview

In the rapidly evolving field of pharmaceutical and agrochemical research, the compound 4-amino-5-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)pyrrolidin-2-one (CAS No. 2227740-01-2) has garnered significant attention due to its unique structural properties and potential applications. This heterocyclic molecule, featuring a pyrrolidin-2-one core substituted with a 1-methyl-1H-pyrazol-5-yl group and an isopropyl moiety, represents a promising scaffold for drug discovery and material science. Researchers are particularly interested in its hydrogen-bonding capabilities and steric effects, which influence its reactivity and biological activity.

The growing interest in nitrogen-containing heterocycles like this compound aligns with current trends in fragment-based drug design and medicinal chemistry optimization. As evidenced by recent PubMed and Google Scholar searches, scientists are actively investigating similar structures for their potential as kinase inhibitors, GPCR modulators, and agrochemical intermediates. The presence of both amino and carbonyl functionalities in this molecule makes it particularly valuable for molecular docking studies and structure-activity relationship (SAR) analyses.

From a synthetic chemistry perspective, the pyrrolidin-2-one ring system in this compound offers multiple sites for regioselective modification, a feature highly sought after in combinatorial chemistry approaches. Recent patents (2020-2023) have highlighted derivatives of this structural class as potential candidates for neuroprotective agents and metabolic disorder treatments. The 1-methyl-1H-pyrazol-5-yl substituent is particularly noteworthy as pyrazole derivatives continue to dominate discussions in heterocyclic chemistry forums and medicinal chemistry conferences worldwide.

Analytical characterization of CAS 2227740-01-2 typically involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. The compound's logP value and solubility profile have become frequent topics in ADME prediction discussions, especially among researchers working on bioavailability optimization. These physicochemical properties are crucial for understanding its potential in drug formulation and delivery system development.

In the context of green chemistry initiatives, synthetic routes to 4-amino-5-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)pyrrolidin-2-one are being reevaluated to incorporate catalytic methods and atom-economical transformations. This aligns with the pharmaceutical industry's growing emphasis on sustainable synthesis and waste reduction - topics that consistently rank high in chemical industry search trends. The compound's stability under various pH conditions has also made it a subject of interest in formulation stability studies.

The structural features of this molecule have prompted computational chemists to include it in virtual screening libraries for target identification projects. Its moderate molecular weight (confirmed by high-resolution mass spectrometry) and balanced lipophilicity profile make it particularly suitable for lead compound development in CNS drug discovery programs. These applications are frequently discussed in recent ACS symposiums and drug discovery webinars.

From a commercial perspective, the global market for specialty heterocycles like this compound is projected to grow significantly, driven by increasing R&D investments in precision medicine and personalized therapeutics. Quality control protocols for CAS 2227740-01-2 typically emphasize HPLC purity assessments and residual solvent analysis, reflecting the stringent requirements of pharmaceutical grade materials.

Ongoing research continues to explore the full potential of 4-amino-5-(1-methyl-1H-pyrazol-5-yl)-1-(propan-2-yl)pyrrolidin-2-one, with particular focus on its metabolic pathways and toxicological profile. These studies are crucial for advancing the compound from research chemical status to potential clinical candidate evaluation. The scientific community remains particularly interested in its structure-property relationships, which are regularly featured in QSAR modeling publications.

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